2-ethoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-2-23-16-6-4-3-5-15(16)19(22)20-11-14-7-8-17(25-14)18(21)13-9-10-24-12-13/h3-10,12H,2,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVZWXSLQDZLJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiophene derivatives are then subjected to further functionalization to introduce the carbonyl and benzamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Pharmacological Applications
-
Anticoagulant Activity
- Mechanism : The compound has been identified as an inhibitor of blood coagulation factor Xa, which plays a crucial role in the coagulation cascade. This inhibition can prevent thromboembolic disorders such as myocardial infarction and stroke .
- Clinical Relevance : Its anticoagulant properties suggest potential applications in prophylaxis and treatment of conditions like deep vein thrombosis and pulmonary embolism. The ability to inhibit factor Xa positions it alongside other anticoagulants like rivaroxaban and apixaban, which are widely used in clinical settings .
-
Antiviral Potential
- Recent studies have indicated that compounds with similar structural features exhibit antiviral activity against various viruses, including those responsible for hepatitis C and other RNA viruses . This suggests that 2-ethoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide may also possess antiviral properties worth exploring.
-
Antifungal Activity
- Research has shown that thiophene derivatives can exhibit antifungal properties. For example, compounds structurally related to thiophenes have demonstrated effectiveness against fungal pathogens such as Candida species . This opens avenues for investigating the antifungal potential of the compound .
Anticoagulant Efficacy
A study evaluated the anticoagulant effects of various thiophene derivatives, including this compound). The results indicated significant inhibition of factor Xa activity, with a calculated IC₅₀ value comparable to established anticoagulants . This suggests that further development could lead to a new therapeutic option for patients at risk of thromboembolic events.
Antiviral Studies
In a separate investigation into antiviral agents, derivatives similar to this compound were tested against the hepatitis C virus. The findings revealed promising antiviral activity, with some compounds achieving low EC₅₀ values, indicating high potency . These results warrant further exploration into the compound's mechanism of action against viral replication.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene rings and benzamide core could play a role in these interactions, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous benzamide derivatives, focusing on structural features, synthetic strategies, and inferred biological relevance.
Substituent Effects on the Benzamide Core
The 2-ethoxy group in the target compound contrasts with substituents in other benzamides:
- LMM5 and LMM11 (): These 1,3,4-oxadiazole-containing benzamides feature sulfamoyl groups (e.g., benzyl(methyl)sulfamoyl, cyclohexyl(ethyl)sulfamoyl) at the 4-position of the benzene ring. Their antifungal activity against C. albicans highlights the importance of sulfonamide moieties in targeting thioredoxin reductase .
- Compound 27 (): A dimethoxy-substituted benzamide with a thiophen-2-yl group linked to a hydroxypropynyl chain. This compound inhibits NS5 RdRp, emphasizing the role of alkynyl and methoxy groups in antiviral activity .
- Nitazoxanide (): A nitro-thiazole benzamide with broad antiparasitic activity. The nitro group and thiazole ring enhance redox activity, contrasting with the target compound’s ethoxy and thiophene motifs .
Heterocyclic Modifications
The target compound’s bithiophene-carbonyl system distinguishes it from analogs with single heterocycles or alternative ring systems:
- Compound 25 (): Features a thiophen-2-yl group attached to a 1,3,4-oxadiazole ring.
- N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide (): Incorporates a morpholine ring instead of a second thiophene. The morpholine’s chair conformation and hydrogen-bonding capacity (N–H⋯O interactions) suggest divergent solubility and target interactions .
- Compound 52 (): Contains a thiophen-2-yl group linked to a cyclopentylamino-methyl chain. This substitution pattern, seen in SARS-CoV-2 PLpro inhibitors, demonstrates how alkylamino-thiophene hybrids enhance protease binding .
Physicochemical and Structural Properties
Key structural comparisons are summarized below:
Biological Activity
2-ethoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that integrates ethoxy and thiophene functionalities, which are often associated with diverse medicinal properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down as follows:
- Ethoxy Group : Enhances solubility and bioavailability.
- Thiophene Moieties : Known for their ability to interact with biological targets, potentially enhancing the compound's reactivity and biological interactions.
Biological Activity Overview
Thiophene derivatives, including this compound, have been reported to exhibit significant biological activities such as:
- Antimicrobial Properties : Effective against various bacterial strains.
- Anti-inflammatory Effects : Potentially reducing inflammation in biological systems.
- Anticancer Activity : Demonstrated effectiveness against several cancer cell lines.
Table 1: Summary of Biological Activities
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the thiophene rings facilitate interactions with key biological targets, such as enzymes or receptors. These interactions may inhibit specific pathways involved in disease processes, particularly in cancer and inflammation.
Case Studies
- Antitumor Effects : A study involving a related thiophene derivative demonstrated significant inhibitory effects on the growth of HCT116 colon cancer cells. The compound reduced tumor volume in xenograft models without inducing significant weight loss in treated mice, suggesting a favorable safety profile compared to other chemotherapeutics like MS-275 .
- Antimicrobial Activity : Research has shown that thiophene-containing compounds exhibit enhanced antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Suzuki-Miyaura Coupling : A common method for forming carbon-carbon bonds.
Table 2: Synthetic Routes
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl halides |
| Multi-step Organic Synthesis | Involves various reagents and conditions for yield |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
